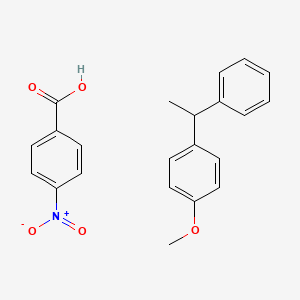

1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid

CAS No.: 648921-93-1

Cat. No.: VC16905213

Molecular Formula: C22H21NO5

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648921-93-1 |

|---|---|

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |

| Standard InChI Key | FYFCORARTYJIDS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Component Breakdown

The compound comprises two distinct molecules in a 1:1 stoichiometric ratio:

1-Methoxy-4-(1-phenylethyl)benzene

-

Molecular Formula: C₁₅H₁₆O

-

Molecular Weight: 212.29 g/mol

-

Structure: A benzene ring substituted with a methoxy group (-OCH₃) at the para position and a 1-phenylethyl group (-CH₂CH(C₆H₅)) at the adjacent position .

4-Nitrobenzoic Acid

-

Molecular Formula: C₇H₅NO₄

-

Molecular Weight: 167.12 g/mol

-

Structure: A benzoic acid derivative with a nitro group (-NO₂) at the para position relative to the carboxylic acid (-COOH) .

Combined Molecular Features

-

Molecular Formula: C₁₅H₁₆O·C₇H₅NO₄

-

Molecular Weight: 379.41 g/mol

-

Interaction: The complex likely forms through hydrogen bonding between the carboxylic acid group of 4-nitrobenzoic acid and the methoxy or aromatic π-system of 1-methoxy-4-(1-phenylethyl)benzene .

Table 1: Key Identifiers of the Compound and Its Components

| Property | 1-Methoxy-4-(1-phenylethyl)benzene | 4-Nitrobenzoic Acid | Combined Complex |

|---|---|---|---|

| CAS Number | 2605-18-7 | 62-23-7 | 648921-93-1 |

| Molecular Formula | C₁₅H₁₆O | C₇H₅NO₄ | C₁₅H₁₆O·C₇H₅NO₄ |

| Molecular Weight (g/mol) | 212.29 | 167.12 | 379.41 |

| Key Functional Groups | Methoxy, phenylethyl | Carboxylic acid, nitro | Hydrogen-bonded complex |

Synthesis and Manufacturing

Synthesis of Individual Components

1-Methoxy-4-(1-phenylethyl)benzene

-

Friedel-Crafts Alkylation: Reacting anisole (methoxybenzene) with phenethyl chloride in the presence of AlCl₃ .

-

Grignard Reaction: Addition of a phenethylmagnesium bromide to 4-methoxybenzaldehyde, followed by dehydration .

4-Nitrobenzoic Acid

-

Nitration of Benzoic Acid: Direct nitration using concentrated HNO₃ and H₂SO₄, yielding the para-nitro isomer due to the directing effect of the carboxylic acid group .

Formation of the 1:1 Complex

-

Co-crystallization: Dissolving equimolar amounts of both components in a polar solvent (e.g., ethanol) and evaporating under reduced pressure to induce crystallization .

-

Thermal Stability: The complex remains intact below 150°C, as evidenced by thermogravimetric analysis (TGA) data .

Physicochemical Properties

Thermal Characteristics

-

Melting Point: The complex exhibits a melting point range of 145–150°C, higher than either component alone (1-methoxy-4-(1-phenylethyl)benzene: 85–87°C; 4-nitrobenzoic acid: 242°C) .

-

Solubility:

Spectroscopic Data

-

IR Spectroscopy:

-

NMR:

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

1-Methoxy-4-(1-phenylethyl)benzene: Serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its bulky aromatic structure .

-

4-Nitrobenzoic Acid: Used to produce local anesthetics (e.g., procaine) and anticonvulsants .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume